molecular formula C17H17N3O3 B2569420 7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 1105222-55-6

7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2569420
CAS No.: 1105222-55-6
M. Wt: 311.341
InChI Key: OXJYMNFDWBWZTM-UHFFFAOYSA-N
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Description

This compound is a benzofuran-based carboxamide derivative characterized by a 7-methoxy substitution on the benzofuran core and a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl substituent on the amide nitrogen. The benzofuran scaffold is widely studied due to its structural similarity to natural bioactive compounds, while the cyclopentapyrazole moiety may enhance binding affinity to specific biological targets, such as enzymes or receptors involved in oxidative stress pathways.

Properties

IUPAC Name

7-methoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-16(11-6-4-7-12(11)19-20)18-17(21)14-9-10-5-3-8-13(22-2)15(10)23-14/h3,5,8-9H,4,6-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJYMNFDWBWZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a benzofuran core linked to a tetrahydrocyclopentapyrazole moiety. The presence of the methoxy group is expected to influence its pharmacological properties positively.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.31 g/mol
CAS NumberNot specified
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and metabolic disorders.

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. Its structure allows it to interact with specific molecular targets involved in tumor growth.
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma and neuroblastoma. For example, a related compound was tested and showed an LC50 value of approximately 200 nM against U87 glioblastoma cells .
  • Combination Therapy : There is potential for this compound to be used in combination with existing therapies to enhance efficacy and overcome drug resistance.

Metabolic Syndrome and Other Therapeutic Applications

  • Lipid-Lowering Effects : Preliminary studies suggest that the compound may induce the activation of transcription factor 3 (ATF3), which plays a role in lipid metabolism and could be beneficial in treating metabolic syndrome .
  • Animal Models : In high-fat diet-induced obesity models, compounds similar to this have shown significant reductions in body weight and improvements in metabolic profiles .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a structurally similar compound (not directly the target compound) using the NCI 60-cell line panel. Results indicated that the compound exhibited potent cytotoxicity across various cancer types, particularly with an LC50 value significantly lower than standard chemotherapeutics .

Study 2: Metabolic Improvement

In another investigation focusing on metabolic syndrome, a related compound demonstrated significant weight loss and improved lipid profiles in mice models compared to control groups. This suggests potential applicability for human metabolic disorders .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Amine Substituent Key Functional Groups
Target Compound Benzofuran 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole Methoxy, Carboxamide
7-Methoxy-N-(4-chlorophenyl)benzofuran-2-carboxamide Benzofuran 4-Chlorophenyl Methoxy, Carboxamide, Chlorine
N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide Tetrahydrofuran Quinazoline-linked propylamine Methoxy, Carboxamide, Amino

Neuroprotective and Antioxidant Properties

The 2015 study synthesized 18 benzofuran carboxamide derivatives and evaluated their neuroprotective effects.

Comparison with Tetrahydrofuran Carboxamide Derivatives

The 2007 patent describes a tetrahydrofuran-2-carboxamide derivative with a quinazoline-linked propylamine group, which is structurally distinct but shares the carboxamide functional group . Unlike the benzofuran-based target compound, this derivative focuses on quinazoline-related applications (e.g., kinase inhibition). The tetrahydrofuran ring in the patent compound may confer conformational flexibility, whereas the benzofuran-pyrazole hybrid in the target compound provides a rigid, planar structure for targeted interactions.

Pharmacokinetic and Physicochemical Comparisons

Solubility and Stability

  • Target Compound : The cyclopentapyrazole group likely increases hydrophobicity, which may reduce aqueous solubility but improve membrane permeability.
  • Phenyl-Substituted Analogues : Polar substituents like chlorine or methoxy groups on the phenyl ring can balance solubility and bioavailability .
  • Tetrahydrofuran-Quinazoline Derivative : The tetrahydrofuran ring and propylamine linker may enhance solubility in polar solvents compared to the bicyclic pyrazole system.

Metabolic Stability

Benzofuran derivatives are often metabolized via cytochrome P450-mediated oxidation, whereas tetrahydrofuran rings are prone to ring-opening reactions.

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